molecular formula C3H6O3 B042273 Methyl glycolate CAS No. 96-35-5

Methyl glycolate

Cat. No.: B042273
CAS No.: 96-35-5
M. Wt: 90.08 g/mol
InChI Key: GSJFXBNYJCXDGI-UHFFFAOYSA-N
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Description

Synthesis of methyl glycolate from the carbonylation of HCHO using heteropoly acids (HPAs) as catalysts, followed by esterification with methanol was reported. Size-selective vibrational spectroscopy of this compound clusters was reported.

Scientific Research Applications

  • Catalytic Hydrolysis : Methyl glycolate hydrolysis is utilized in scientific research applications like in a stirred tank batch reactor, with 0017 resin serving as an effective catalyst (Xu, Dou, Zhao, Huang, & Ma, 2012).

  • Methylation Analysis : This process is crucial for the structural determination of oligo- and polysaccharides, aiding in determining the linkage positions for each component sugar (Sims, Carnachan, Bell, & Hinkley, 2018).

  • Synthesis of Hydrocarbons : this compound was used in synthesizing hydrocarbons capable of diyl formation (Wittig, 1980).

  • Raw Material for Organic Chemicals : It serves as a raw material for synthesizing important organic chemicals and as an effective solvent (Xu Gen-hui, 2005).

  • Biocompatible Materials Production : this compound is a versatile platform molecule for producing important chemicals and materials, including new-generation biocompatible and biodegradable polyglycolic acid (Zhu, Cao, Li, Zhao, Zhu, Hu, Sun, & Lu, 2019).

  • DNA Alterations and Methylation : It's noted that glyphosate, a chemical related to this compound, causes DNA alterations and methylation, with significant methylation levels (Nardemir, Agar, Arslan, & Erturk, 2015).

  • Glycolate Metabolism : Glycolate metabolism, closely linked to this compound, is a part of photorespiration, which is critical in the study of plant physiology (Zelitch, 2004).

  • Polymer Synthesis : this compound is utilized in polymers as a co-monomer for poly(lactic acid) and as a crosslinking agent, leading to novel bifunctional monomers and polyesters with a high renewable-atom content (Dell'Acqua, Schünemann, Baráth, Tin, & de Vries, 2022).

Safety and Hazards

Methyl glycolate is combustible . It is recommended to keep it away from heat/sparks/open flames/hot surfaces . It is also advised to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Methyl glycolate has the potential to become a renewable platform molecule for commercially relevant catalytic transformations . The development of efficient fusion enzyme and the use of its crude enzyme paved the way for preparative scale application on enzymatic oxidation of this compound to methyl glyoxylate .

Mechanism of Action

Target of Action

Methyl glycolate, also known as methyl 2-hydroxyacetate, is primarily used in organic synthesis It can interact with various enzymes and catalysts in chemical reactions .

Mode of Action

This compound can participate in various chemical reactions. For instance, it can be oxidized to methyl glyoxylate using a fusion enzyme of glycolate oxidase, catalase, and hemoglobin . In this reaction, the this compound serves as a substrate for the enzyme glycolate oxidase .

Biochemical Pathways

This compound is involved in the glycolate and methylglyoxal pathways . In the glycolate pathway, it can be converted to glyoxylate, which then enters the glyoxylate cycle . In the methylglyoxal pathway, it can be converted to pyruvate .

Pharmacokinetics

As a small organic compound, this compound is likely to have good absorption and distribution profiles. Its physical properties, such as its boiling point of 149-151 °C and density of 1.167 g/mL at 25 °C, may influence its pharmacokinetic behavior .

Result of Action

The result of this compound’s action largely depends on the specific reaction it is involved in. For instance, in the oxidation reaction mentioned earlier, this compound is converted into methyl glyoxylate . This conversion could be useful in industrial applications for the production of other chemicals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of specific enzymes or catalysts can facilitate its conversion into other compounds . Additionally, factors such as temperature and pH can also affect the rate and efficiency of these reactions .

Properties

IUPAC Name

methyl 2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c1-6-3(5)2-4/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJFXBNYJCXDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

124238-96-6
Record name Acetic acid, 2-hydroxy-, methyl ester, homopolymer
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DSSTOX Substance ID

DTXSID3059131
Record name Methyl hydroxyacetate
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Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Methyl glycolate
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CAS No.

96-35-5
Record name Methyl glycolate
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Record name Methyl glycolate
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Record name Methyl glycolate
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Record name Acetic acid, 2-hydroxy-, methyl ester
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Record name Methyl hydroxyacetate
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Record name Methyl hydroxyacetate
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Record name METHYL GLYCOLATE
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Synthesis routes and methods

Procedure details

After glycolic acid methyl ester (300 mg, 3.33 mmol), triphenylphosphine (1052 mg, 4.00 mmol), 1-methyl-5-mercapto-1H-tetrazole (465 mg, 4.00 mmol), and THF (12 ml) were added to a 50 ml flask, azodicarboxylic acid bis(2-methoxyethyl) ester (937 mg, 4.00 mmol) dissolved in THF (6 ml) was added dropwise thereto at 20° C., and the reaction was allowed to proceed for two hours. Water (0.5 mL) was added, and concentration was carried out. Then, water (10 ml) was added to the solution, and extraction was carried out using ethyl acetate (10 ml, ×2). Then, the organic layer was washed with water (10 mL) and saturated salt water (10 ml), and dehumidified with anhydrous magnesium sulfate. Subsequently, a crude product obtained by concentration was purified by column chromatography (silica gel, 70% ethyl acetate-hexane solution) to give acetic acid (1-methyl-1H-tetrazole-5-ylsulfanyl)methyl ester as a colorless oily substance (549 mg, yield: 88%/glycolic acid methyl ester).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1052 mg
Type
reactant
Reaction Step One
Quantity
465 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
937 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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